molecular formula C23H26ClN5O2 B2970881 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide CAS No. 923235-00-1

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide

Cat. No.: B2970881
CAS No.: 923235-00-1
M. Wt: 439.94
InChI Key: XAAPMHQGWVKSGV-UHFFFAOYSA-N
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Description

5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide is a highly specialized chemical compound utilized in various fields of scientific research. Its intricate structure and unique properties make it a valuable tool in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Material Preparation: : The initial step often involves synthesizing the base aromatic compounds such as 5-chloro-2-methoxybenzoic acid, which can be esterified and amidated to yield the core benzamide structure.

  • Introduction of Functional Groups:

Industrial Production Methods

Industrial-scale production of 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide involves large batch reactors where the aforementioned reactions are scaled up with rigorous control of temperature, pressure, and purity of reactants to ensure high yield and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the diethylamino or pyrimidinyl groups, leading to the formation of nitro compounds or N-oxides.

  • Reduction: : Reduction reactions can target the benzamide group, converting it to the corresponding amine.

Common Reagents and Conditions

Common reagents include hydrogen peroxide or organic peroxides for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and potassium tert-butoxide for nucleophilic substitutions. Reaction conditions typically involve solvents such as dichloromethane, toluene, or dimethylformamide.

Major Products

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals or chemical probes. Biology: Applied in biochemical assays to study enzyme interactions or receptor binding due to its specific molecular targets. Medicine: Explored as a potential therapeutic agent, particularly in oncology, due to its ability to interact with specific proteins involved in cell proliferation. Industry: Utilized in the development of advanced materials and chemical sensors due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. This binding often leads to inhibition or activation of these targets, influencing biochemical pathways like cell signaling or gene expression.

Comparison with Similar Compounds

Compared to other similar compounds, 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. Similar compounds include:

  • 5-chloro-N-(4-aminophenyl)-2-methoxybenzamide

  • 5-chloro-N-(4-(dimethylamino)phenyl)-2-methoxybenzamide

These compounds share structural similarities but differ in terms of their specific functional groups and consequent biological activities.

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Properties

IUPAC Name

5-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2/c1-5-29(6-2)21-13-15(3)25-23(28-21)27-18-10-8-17(9-11-18)26-22(30)19-14-16(24)7-12-20(19)31-4/h7-14H,5-6H2,1-4H3,(H,26,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAPMHQGWVKSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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